molecular formula C107H170N32O21 B12408372 Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH

Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH

Cat. No.: B12408372
M. Wt: 2240.7 g/mol
InChI Key: UYRCARGBRQBNEP-ZBICCCPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH is a synthetic peptide composed of twenty amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring the peptide’s high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan and tyrosine residues.

    Reduction: Disulfide bonds, if present, can be reduced.

    Substitution: Amino acid residues can be substituted to create analogs.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For instance, it may bind to a receptor, triggering a cascade of intracellular events that result in a physiological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH: is unique due to its specific amino acid sequence, which imparts distinct biochemical properties

Properties

Molecular Formula

C107H170N32O21

Molecular Weight

2240.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C107H170N32O21/c1-61(2)86(135-96(151)81-38-24-52-137(81)101(156)76(34-16-20-48-111)126-85(143)59-122-89(144)79(57-67-58-121-70-30-12-11-29-69(67)70)132-93(148)75(36-22-50-119-106(114)115)129-95(150)78(124-64(7)140)55-65-27-9-8-10-28-65)98(153)123-60-84(142)125-71(31-13-17-45-108)90(145)127-72(32-14-18-46-109)91(146)128-74(35-21-49-118-105(112)113)92(147)131-77(37-23-51-120-107(116)117)102(157)138-53-25-39-82(138)97(152)136-88(63(5)6)99(154)130-73(33-15-19-47-110)94(149)134-87(62(3)4)100(155)133-80(56-66-41-43-68(141)44-42-66)103(158)139-54-26-40-83(139)104(159)160/h8-12,27-30,41-44,58,61-63,71-83,86-88,121,141H,13-26,31-40,45-57,59-60,108-111H2,1-7H3,(H,122,144)(H,123,153)(H,124,140)(H,125,142)(H,126,143)(H,127,145)(H,128,146)(H,129,150)(H,130,154)(H,131,147)(H,132,148)(H,133,155)(H,134,149)(H,135,151)(H,136,152)(H,159,160)(H4,112,113,118)(H4,114,115,119)(H4,116,117,120)/t71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,86-,87-,88-/m0/s1

InChI Key

UYRCARGBRQBNEP-ZBICCCPRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C

Origin of Product

United States

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